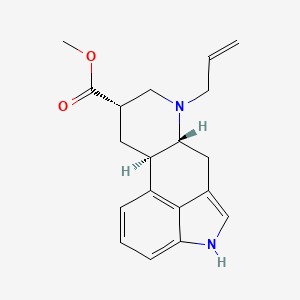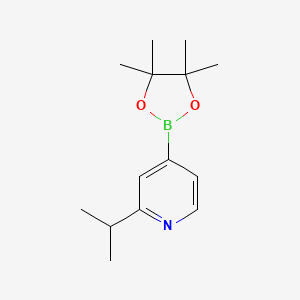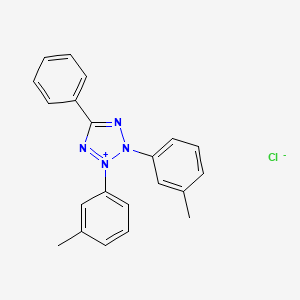
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride is a tetrazolium salt that is commonly used in biochemical assays. This compound is known for its ability to undergo reduction reactions, which makes it useful in various scientific applications, particularly in the measurement of cell viability and proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 3-methylbenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then reacted with phenylhydrazine to form the tetrazole ring. The final step involves the quaternization of the tetrazole with methyl iodide to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.
化学反应分析
Types of Reactions
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride primarily undergoes reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitution due to the presence of the chloride ion.
Common Reagents and Conditions
Reduction Reactions: Commonly used reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can react with the chloride ion in aqueous or alcoholic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding hydrazine derivatives, while substitution reactions can yield a variety of substituted tetrazolium salts.
科学研究应用
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Biochemistry: Used in assays to measure cell viability and proliferation. The compound is reduced by cellular enzymes to form a colored formazan product, which can be quantified spectrophotometrically.
Chemistry: Employed as a reagent in various organic synthesis reactions, particularly in the formation of tetrazole derivatives.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Used in the development of sensors and other analytical devices due to its electrochemical properties.
作用机制
The primary mechanism of action of 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride involves its reduction to form a colored formazan product. This reduction is typically catalyzed by cellular enzymes such as dehydrogenases. The compound interacts with these enzymes and accepts electrons, leading to the formation of the formazan product. This process is commonly used to measure cell viability, as the amount of formazan produced is proportional to the number of living cells.
相似化合物的比较
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride is similar to other tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). it has unique properties that make it particularly useful in certain applications:
MTT: Commonly used in cell viability assays but requires solubilization of the formazan product, which can be cumbersome.
XTT: Produces a water-soluble formazan product, making it easier to use in certain assays, but may not be as sensitive as this compound.
Unique Properties: this compound offers a balance between sensitivity and ease of use, making it a preferred choice in many biochemical assays.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it particularly useful in biochemical assays, organic synthesis, and potential medical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers utilize this compound effectively in their work.
属性
IUPAC Name |
2,3-bis(3-methylphenyl)-5-phenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4.ClH/c1-16-8-6-12-19(14-16)24-22-21(18-10-4-3-5-11-18)23-25(24)20-13-7-9-17(2)15-20;/h3-15H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQMINLVCUDPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC(=C3)C)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)



![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)
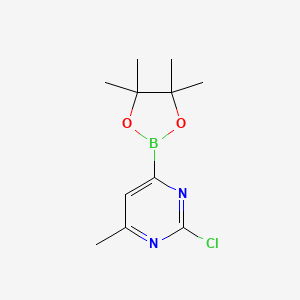

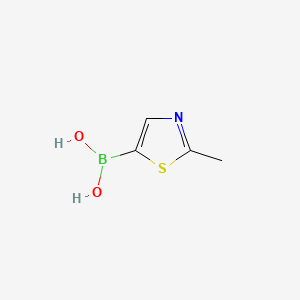
![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)
